Chromous bromide
Description
Chromous bromide (CrBr₂) is an inorganic compound comprising chromium in the +2 oxidation state and bromide anions. It is synthesized through the reduction of chromic halides (e.g., CrCl₃) with activating metals like aluminum or zinc under anhydrous conditions, as part of chromizing processes used to coat ferrous metals with chromium . This compound typically appears as a blue-gray crystalline solid, consistent with the characteristic color of Cr²⁺ compounds. Its applications are primarily industrial, including metal surface treatment and corrosion resistance enhancement via chromizing .
This compound exhibits strong reducing properties due to the instability of the Cr²⁺ ion, which readily oxidizes to Cr³⁺ in aqueous or oxygenated environments. This reactivity is highlighted in kinetic studies, where chromous ions participate in multi-phase reduction reactions, such as the reduction of modified cytochrome c, demonstrating rate constants up to $1.1 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$ .
Properties
CAS No. |
10049-25-9 |
|---|---|
Molecular Formula |
CrBr2 Br2C |
Molecular Weight |
211.8 g/mol |
IUPAC Name |
chromium(2+);dibromide |
InChI |
InChI=1S/2BrH.Cr/h2*1H;/q;;+2/p-2 |
InChI Key |
XZQOHYZUWTWZBL-UHFFFAOYSA-L |
SMILES |
[Cr+2].[Br-].[Br-] |
Canonical SMILES |
[Cr+2].[Br-].[Br-] |
Other CAS No. |
10049-25-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromous bromide can be prepared by the reduction of chromium(III) bromide with hydrogen gas for 6–10 hours at 350-400°C, cogenerating hydrogen bromide: [ 2 \text{CrBr}_3 + \text{H}_2 \rightarrow 2 \text{CrBr}_2 + 2 \text{HBr} ] Alternatively, treatment of chromium powder with concentrated hydrobromic acid gives a blue hydrated chromium(II) bromide, which can be converted to a related acetonitrile complex: [ \text{Cr} + n \text{H}_2\text{O} + 2 \text{HBr} \rightarrow \text{CrBr}_2(\text{H}_2\text{O})_n + \text{H}_2 ]
Industrial Production Methods: Industrial production methods for chromium(II) bromide typically involve the reduction of chromium(III) bromide with hydrogen gas, as described above. This method is favored due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Oxidation Reactions
Chromous bromide readily undergoes oxidation due to the inherent instability of Cr(II) in aerobic environments.
Key Findings :
-
Atmospheric oxygen oxidizes CrBr₂ to CrBr₃ at room temperature, with reaction rates doubling under humidity >60% .
-
Hydrogen peroxide in acidic media achieves full oxidation to Cr(III) within 30 minutes at 25°C .
Reduction Reactions
CrBr₂ acts as a reducing agent in electron-deficient systems:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| CrBr₂ + Zn → Cr + ZnBr₂ | Aqueous HCl (1M, 70°C) | Metallic chromium, zinc bromide | |
| 2CrBr₂ + 2H⁺ → 2Cr³⁺ + 2Br⁻ + H₂ | Acidic solution (pH 1-2) | Chromium(III), hydrogen gas |
Mechanistic Insight :
Reduction processes involve sequential single-electron transfers, with Cr²+ → Cr³+ transitions occurring at E° = -0.41 V vs SHE .
Substitution Reactions
Ligand exchange reactions dominate in coordinating solvents:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| CrBr₂ + 6NH₃ → [Cr(NH₃)₆]Br₂ | Anhydrous ammonia (liquid, -33°C) | Hexaamminechromium(II) bromide | |
| CrBr₂ + 2KI → CrI₂ + 2KBr | Ethanol solvent (reflux) | Chromium(II) iodide |
Structural Analysis :
X-ray diffraction confirms octahedral geometry in [Cr(NH₃)₆]²+ complexes with Cr-N bond lengths of 2.08 Å .
Aqueous Behavior and Hydrolysis
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Solubility | 48 g/100 mL H₂O | 20°C, deoxygenated water | |
| pH Stability | 4-6 | Avoids disproportionation |
Hydrolysis proceeds via:
Above pH 6, rapid oxidation to Cr(OH)₃ occurs .
Spectroscopic Characterization
Industrial and Environmental Considerations
Safety Data :
-
LD₅₀ (oral, rat): 1,200 mg/kg
-
Proper storage requires inert atmospheres (N₂/Ar) to prevent oxidation
Waste Treatment :
This comprehensive analysis demonstrates this compound’s dual role as both reactant and catalyst precursor, with applications spanning coordination chemistry to materials synthesis. Contemporary research continues to explore its potential in redox-flow batteries and as a precursor for magnetic materials.
Scientific Research Applications
Chromous bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chromium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, although its use is limited due to toxicity concerns.
Mechanism of Action
The mechanism by which chromium(II) bromide exerts its effects involves its ability to participate in redox reactions. The chromium(II) ion can readily donate or accept electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve electron transfer mechanisms .
Comparison with Similar Compounds
Table 1: Comparison of Chromous Bromide and Chromium(III) Bromide
Mercury(II) Bromide (HgBr₂)
Mercury(II) bromide is a linear covalent compound with Hg in the +2 oxidation state. Key distinctions from CrBr₂ include:
- Toxicity : HgBr₂ is highly toxic, requiring stringent handling protocols, whereas CrBr₂ poses moderate hazards typical of heavy metal salts .
- Physical State : HgBr₂ forms white crystalline solids, contrasting with CrBr₂’s blue-gray appearance.
- Applications : HgBr₂ is used in niche laboratory syntheses and as a disinfectant, whereas CrBr₂ is industrial .
Ethidium Bromide (Organic Bromide)
Ethidium bromide (C₂₁H₂₀BrN₃) is an organic intercalator used in molecular biology for DNA staining. Unlike CrBr₂:
- Structure : A planar aromatic molecule vs. CrBr₂’s ionic lattice.
- Function : Ethidium bromide binds nucleic acids, while CrBr₂’s redox activity drives metallurgical processes .
Pharmaceutical Bromides (e.g., Glycopyrrolate Bromide)
Quaternary ammonium bromides like glycopyrrolate bromide (C₁₉H₂₈BrNO₃) are anticholinergic agents. Contrasts with CrBr₂ include:
- Solubility: Highly water-soluble organic salts vs.
Q & A
Q. What are the established synthesis methods for chromous bromide (CrBr₂), and how can purity be validated?
this compound is typically synthesized via direct reaction of chromium metal with hydrobromic acid under inert atmospheres to prevent oxidation to Cr³⁺. Purity validation involves:
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .
- X-ray diffraction (XRD) to confirm crystal structure and phase purity, comparing results to reference databases .
- Ion chromatography or capillary electrophoresis to quantify residual bromide ions and detect impurities .
Q. How can researchers characterize the electronic and structural properties of CrBr₂?
- Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy identifies vibrational modes related to Cr-Br bonds and detects hydration states .
- X-ray photoelectron spectroscopy (XPS) determines the oxidation state of chromium (Cr²⁺ vs. Cr³⁺) and surface composition .
- Magnetic susceptibility measurements reveal paramagnetic behavior due to unpaired d-electrons in Cr²⁺ .
Q. What safety protocols are critical when handling CrBr₂ in the laboratory?
- Use gloveboxes or inert atmospheres to prevent oxidation and moisture absorption .
- Wear nitrile gloves and respiratory protection to avoid skin contact and inhalation of fine particulates, which can cause respiratory irritation .
- Implement waste neutralization protocols using chelating agents to sequester chromium ions before disposal .
Advanced Research Questions
Q. How can discrepancies in bromide ion concentration data be resolved during CrBr₂ dissolution studies?
- Methodological consistency : Ensure uniform analytical techniques (e.g., ion-selective electrodes vs. spectrophotometry) across experiments. Differences in detection limits (e.g., 0.10 mg/L for some methods) can skew results .
- Control for matrix effects : High chloride concentrations may interfere with bromide detection in electrophoretic separations; use buffer systems with co-ions of lower mobility (e.g., borate) to enhance resolution .
Q. What experimental designs are optimal for studying CrBr₂’s reactivity under hydrothermal conditions?
- High-pressure autoclave systems enable controlled studies of CrBr₂ hydrolysis to Cr(OH)₂ and HBr gas. Monitor reaction progress via in-situ pH probes and gas chromatography .
- Isothermal TGA quantifies vapor pressure and sublimation kinetics, providing insights into thermal decomposition pathways .
Q. How can computational models predict CrBr₂’s electronic structure and ligand-field effects?
- Density Functional Theory (DFT) simulations model Cr²⁺ d-orbital splitting and ligand-field stabilization energies. Compare results with experimental UV-Vis absorption spectra to validate electronic transitions .
- Molecular dynamics (MD) simulations explore solvation dynamics in polar solvents, aiding in designing solvent-stable CrBr₂ complexes .
Methodological Considerations
Q. What techniques mitigate Cr²⁺ oxidation during spectroscopic analysis?
- Conduct measurements under argon purge in sealed quartz cuvettes for UV-Vis and FTIR .
- Use EPR spectroscopy at cryogenic temperatures to stabilize Cr²⁺ species and reduce signal broadening .
Q. How to design a reproducible synthesis protocol for CrBr₂ nanoparticles?
- Reverse micelle synthesis in nonpolar solvents controls particle size (5–50 nm). Validate size distribution via dynamic light scattering (DLS) and transmission electron microscopy (TEM) .
- Post-synthetic annealing in HBr atmosphere removes oxide impurities and enhances crystallinity .
Data Interpretation and Validation
Q. How to address contradictions in thermal stability reports for CrBr₂?
Q. What statistical approaches ensure robustness in CrBr₂ reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
